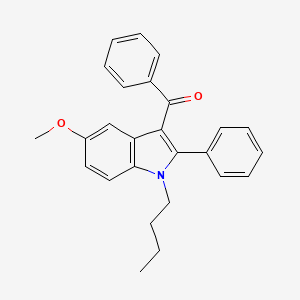
lambda~1~-Thallanyl--samarium (3/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lambda~1~-Thallanyl–samarium (3/1):
Vorbereitungsmethoden
The preparation of lambda1-Thallanyl–samarium (3/1) involves the reaction of samarium with thallium under controlled conditions. The synthetic route typically includes the use of samarium metal and thallium salts in a solvent medium. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the formation of the desired compound . Industrial production methods may involve scaling up this reaction using larger quantities of reactants and more robust equipment to handle the reaction conditions.
Analyse Chemischer Reaktionen
Lambda~1~-Thallanyl–samarium (3/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like oxygen and halogens, reducing agents such as hydrogen, and various organic and inorganic ligands for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with oxygen can produce oxides of samarium and thallium .
Wissenschaftliche Forschungsanwendungen
Lambda~1~-Thallanyl–samarium (3/1) has several scientific research applications. In chemistry, it is used as a catalyst in various organic reactions due to its unique electronic properties. In biology, it is studied for its potential use in imaging and as a therapeutic agent. In medicine, it is explored for its potential in targeted drug delivery systems. In industry, it is used in the development of advanced materials with specific magnetic and electronic properties .
Wirkmechanismus
The mechanism of action of lambda1-Thallanyl–samarium (3/1) involves its interaction with molecular targets through its unique electronic configuration. The samarium component can participate in redox reactions, while the thallium component can form strong bonds with various ligands. These interactions can influence molecular pathways and processes, making the compound useful in various applications .
Vergleich Mit ähnlichen Verbindungen
Lambda~1~-Thallanyl–samarium (3/1) can be compared with other samarium and thallium compounds. Similar compounds include samarium chloride, samarium oxide, and thallium iodide. What sets lambda1-Thallanyl–samarium (3/1) apart is its unique combination of samarium and thallium, which imparts distinct electronic and chemical properties not found in other compounds .
Eigenschaften
CAS-Nummer |
53168-09-5 |
|---|---|
Molekularformel |
SmTl3 |
Molekulargewicht |
763.5 g/mol |
InChI |
InChI=1S/Sm.3Tl |
InChI-Schlüssel |
GEGHGBGSLXMWSX-UHFFFAOYSA-N |
Kanonische SMILES |
[Sm].[Tl].[Tl].[Tl] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Spiro[cyclopropane-1,9'-xanthene]](/img/structure/B14630807.png)
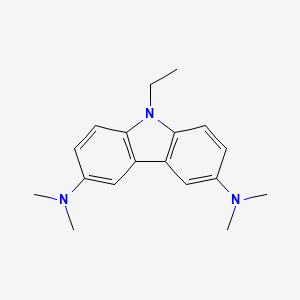
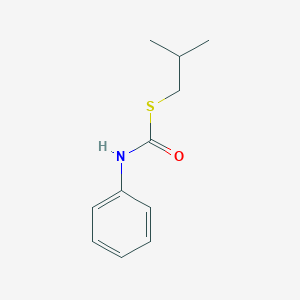

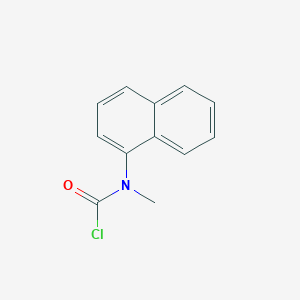
![Benzamide, N-[imino(phenylamino)methyl]-](/img/structure/B14630827.png)
![5-Methyl-6-nitro[1,3]oxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B14630832.png)


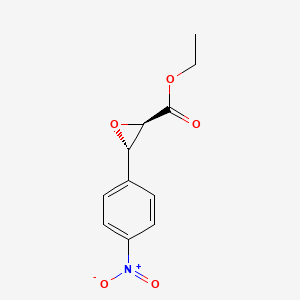
![1,3,3-Trimethyl-2-azabicyclo[2.2.2]octan-5-YL octadecanoate](/img/structure/B14630854.png)

![Chromium(3+) tris[bis(trimethylsilyl)methanide]](/img/structure/B14630862.png)
